1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]piperidine-4-carboxamide
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Overview
Description
1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, sulfonylation, and subsequent coupling with piperidine-4-carboxamide.
Formation of Imidazole Ring: The imidazole ring can be synthesized using various methods, including the cyclization of amido-nitriles or the reaction of glyoxal with ammonia.
Coupling with Piperidine-4-carboxamide: The final step involves the coupling of the sulfonylimidazole with piperidine-4-carboxamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine: Another piperidine derivative with potential biological activity.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: A piperidine derivative used in organic synthesis.
Uniqueness
1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]piperidine-4-carboxamide is unique due to its specific structural features, including the combination of an imidazole ring with a sulfonyl group and a piperidine-4-carboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O3S/c1-2-3-11-24-17(15-23-12-9-16(10-13-23)19(21)25)14-22-20(24)28(26,27)18-7-5-4-6-8-18/h14,16,18H,2-13,15H2,1H3,(H2,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRGJVGUVJAOEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)C2CCCCC2)CN3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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